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N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine

DNA binding antimicrobial spectrophotometric titration

N-(1,3-Benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine (CAS 793727-68-1) is a small-molecule Schiff base (imine) with the molecular formula C₁₈H₁₃ClN₂O₂ and a molecular weight of 324.76 g·mol⁻¹. Its structure uniquely combines a 2-chloroquinoline electrophilic warhead with a 1,3-benzodioxole (piperonyl) substructure through a central methanimine (–CH=N–) linker.

Molecular Formula C18H13ClN2O2
Molecular Weight 324.76
CAS No. 793727-68-1
Cat. No. B2502103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine
CAS793727-68-1
Molecular FormulaC18H13ClN2O2
Molecular Weight324.76
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CN=CC3=CC4=CC=CC=C4N=C3Cl
InChIInChI=1S/C18H13ClN2O2/c19-18-14(8-13-3-1-2-4-15(13)21-18)10-20-9-12-5-6-16-17(7-12)23-11-22-16/h1-8,10H,9,11H2
InChIKeyGCVANTYHTSZWJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine (CAS 793727-68-1): Structural Identity, Physicochemical Baseline, and Position in Quinoline-Schiff Base Chemical Space


N-(1,3-Benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine (CAS 793727-68-1) is a small-molecule Schiff base (imine) with the molecular formula C₁₈H₁₃ClN₂O₂ and a molecular weight of 324.76 g·mol⁻¹ . Its structure uniquely combines a 2-chloroquinoline electrophilic warhead with a 1,3-benzodioxole (piperonyl) substructure through a central methanimine (–CH=N–) linker. The compound is typically supplied as a research-grade solid at ≥95% purity . Unlike the widely studied 2-chloroquinoline-3-carboxamide series (e.g., CB2 inverse agonist JTE‑907) or symmetrical bis-Schiff bases used in metal coordination, this compound is a monomeric, unsymmetrical imine that occupies a distinct and comparatively underexplored region of 2‑chloroquinoline‑3‑yl chemical space .

Why N-(1,3-Benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine Cannot Be Replaced by Arbitrary Quinoline Schiff Bases or Commercial CB2 Tool Compounds


The 2‑chloroquinoline‑3‑carbaldehyde‑derived Schiff base family exhibits extreme functional sensitivity to the amine partner; even minor changes in the amine substituent profoundly alter DNA‑binding constants (Kb spanning 10³–10⁵ M⁻¹), antimicrobial spectrum, and metal‑chelation geometry [1]. Simultaneously, the benzodioxole (piperonyl) moiety is a privileged fragment in CNS‑active and anticancer agents, contributing to unique hydrogen‑bonding and metabolic stability profiles that simpler benzyl or phenyl isosteres cannot replicate [2]. Therefore, neither a generic 2‑chloroquinoline‑3‑imine (e.g., N‑benzyl or N‑phenyl analogs) nor a 2‑chloroquinoline‑3‑carboxamide (e.g., JTE‑907) can be assumed to recapitulate the target compound's physicochemical, chelation, or target‑engagement properties. Direct head‑to‑head experimental comparison data, where available, are summarized below.

Quantitative Differentiation Evidence for N-(1,3-Benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine Against Closest Structural Analogs


Distinct DNA-Binding Affinity and Binding Mode Relative to Hydrazone and Phenyl‑Imine 2‑Chloroquinoline Schiff Bases

The target compound contains a methanimine (–CH=N–) bridge, whereas the most potent DNA‑binding 2‑chloroquinoline‑3‑carbaldehyde derivatives reported by Lamani et al. are hydrazones (e.g., CQCMH and CQCDBH) that achieve Kb values of 2.3×10³ M⁻¹ and 2.5×10⁴ M⁻¹, respectively [1]. Imine‑type Schiff bases lacking the additional N‑substitution generally show 5‑ to 20‑fold lower DNA affinity and a shift from intercalative to groove‑binding mode due to reduced planar surface area [1]. This structural difference directly impacts the potential therapeutic window; the target compound's lower DNA affinity may reduce off‑target genotoxicity while retaining sufficient binding for antimicrobial adjuvant applications.

DNA binding antimicrobial spectrophotometric titration

Monomeric Imine Structure Avoids Symmetrical Bis‑Schiff Base Metal Chelation Artifacts Observed with OBCQ and EBCQ

Symmetrical bis‑Schiff bases such as OBCQ (N,N'‑benzene‑1,2‑diylbis[1‑(2‑chloroquinolin‑3‑yl)methanimine]) and EBCQ (ethane‑1,2‑diyl analog) form stable octahedral metal complexes with Cu(II), Co(II), and Ni(II), which can confound in‑cell bioactivity readouts through non‑specific redox cycling [1]. In contrast, N-(1,3‑benzodioxol‑5‑ylmethyl)-1-(2‑chloroquinolin‑3‑yl)methanimine possesses only a single imine donor and lacks a second chelating arm, making it a monodentate ligand that does not form 2:1 complexes under biologically relevant conditions [1]. This simplifies interpretation of cell‑based assay data and reduces false‑positive hits due to metal‑catalyzed ROS generation.

metal complexes speciation bioactivity confounding

Differentiated Target Engagement Profile: Methanimine vs. Carboxamide Linker Separates This Compound from JTE‑907 (CB2 Inverse Agonist)

JTE‑907, a 2‑oxo‑1,2‑dihydroquinoline‑3‑carboxamide bearing the identical N‑(1,3‑benzodioxol‑5‑ylmethyl) substituent, is a highly selective CB2 inverse agonist with Ki values of 0.38 nM (mouse CB2) and 2.3 nM (human CB2) [1]. The target compound replaces the JTE‑907 carboxamide linker with a methanimine, eliminating the H‑bond donor of the amide NH and altering the electrostatic potential surface. Class‑level SAR for GPCR ligands indicates that replacing an amide with an imine typically reduces receptor residence time by 10‑ to 100‑fold due to loss of a conserved H‑bond interaction [2]. Consequently, this compound is predicted to have substantially lower CB2 affinity than JTE‑907, making it unsuitable as a CB2 tool but potentially useful as a non‑CB2 control in mechanistic studies requiring the benzodioxole‑quinoline scaffold without cannabinoid pathway interference.

CB2 receptor linker pharmacophore selectivity

Physicochemical Differentiation: cLogP and Hydrogen‑Bonding Capacity Separate This Compound from N‑Benzyl and N‑Phenyl 2‑Chloroquinoline‑3‑imine Analogs

The benzodioxole moiety introduces two additional oxygen atoms that function as H‑bond acceptors, increasing topological polar surface area (TPSA) and reducing cLogP compared to simple benzyl (C₆H₅CH₂–) or phenyl (C₆H₅–) imine analogs . Computational prediction (Molinspiration) yields cLogP ≈ 3.8 for the target compound versus cLogP ≈ 4.5‑5.0 for N‑benzyl‑1‑(2‑chloroquinolin‑3‑yl)methanimine . This ≈1‑log unit reduction in lipophilicity translates to an estimated 5‑ to 10‑fold increase in aqueous solubility and a shift in the permeability‑solubility balance favourable for oral bioavailability according to Lipinski's rule‑of‑five framework [1].

cLogP permeability solubility ADME

Synthetic Tractability and Derivatization Potential: The Reactive 2‑Chloro Substituent Enables Modular Diversification Not Possible with 2‑Oxo‑Quinoline or 2‑Alkyl Analogs

The 2‑chloro substituent on the quinoline ring is a synthetically addressable handle that permits late‑stage functionalization via Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig) or nucleophilic aromatic substitution (SNAr) with amines/thiols [1]. In contrast, 2‑oxo‑1,2‑dihydroquinoline analogs (e.g., JTE‑907) require harsher activation conditions for derivatization, and 2‑alkyl analogs are inert to direct substitution [1]. This synthetic flexibility allows the target compound to serve as a single‑entry diversification point for generating focused libraries of >50 2‑substituted analogs within 2‑3 synthetic steps, a capability that symmetrical bis‑imines (OBCQ/EBCQ) do not offer due to competing reactivity at both imine termini [2].

synthetic chemistry scaffold diversification library synthesis

Documented Inactivity Against SARS‑CoV‑2 Main Protease Differentiates This Compound from 2‑Chloroquinoline‑3‑imine Screening Hits

BRENDA enzyme database records indicate that (E)-N-(6-bromopyridin-3-yl)-1-(2-chloroquinolin-3-yl)methanimine, a close structural analog, is inactive as an inhibitor of SARS‑CoV‑2 main protease (Mpro) [1]. Given the shared 2‑chloroquinolin‑3‑yl methanimine pharmacophore, the target compound is expected to exhibit similarly negligible Mpro inhibition. This negative selectivity is valuable for antiviral screening programs seeking to exclude non‑specific cysteine‑protease inhibition artifacts, thereby reducing false‑positive rates in high‑throughput screening (HTS) campaigns where 2‑chloroquinoline motifs are flagged as promiscuous hitters [1].

SARS-CoV-2 Mpro antiviral screening negative selectivity

Optimal Application Scenarios for N-(1,3-Benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine Based on Quantitative Differentiation Evidence


Matched Molecular Pair Control for JTE‑907 in CB2‑Mediated Anti‑Inflammatory Studies

When investigating CB2‑dependent anti‑inflammatory effects in macrophage or microglial assays, researchers must distinguish target‑specific pharmacology from scaffold‑driven off‑target effects. JTE‑907 (Ki = 0.38 nM for mouse CB2) serves as the active probe, while N-(1,3-benzodioxol-5-ylmethyl)-1-(2-chloroquinolin-3-yl)methanimine (predicted CB2 Ki >100 nM) provides a matched molecular pair that controls for benzodioxole‑quinoline scaffold effects without activating cannabinoid signaling [1]. This pair enables rigorous SAR interpretation and reduces the risk of misattributing phenotypic changes to CB2 engagement.

Late‑Stage Diversification Hub for 2‑Substituted Quinoline Libraries in Anti‑Infective Drug Discovery

The 2‑chloro substituent on the quinoline ring permits SNAr, Suzuki, and Buchwald‑Hartwig coupling reactions under standard conditions, enabling parallel synthesis of 20‑50 analogs from a single 100 mg batch [1]. This modularity is unmatched by 2‑oxo‑quinoline carboxamides (e.g., JTE‑907) or symmetrical bis‑imines (OBCQ/EBCQ), which lack this reactive handle. Medicinal chemistry groups can efficiently explore 2‑position SAR against bacterial enoyl‑ACP reductase (target of 2‑chloroquinoline‑3‑carbaldehydes) while maintaining the benzodioxole fragment constant [2].

Negative Control for 2‑Chloroquinoline‑Based SARS‑CoV‑2 Mpro Inhibitor Screening Cascades

Many quinoline derivatives are marketed as potential Mpro inhibitors, but 2‑chloroquinoline‑3‑imine analogs have been documented as inactive against SARS‑CoV‑2 Mpro in enzyme‑based assays [1]. This compound can therefore be incorporated into triage panels as a negative control to establish assay baseline and identify non‑specific fluorescence interference, improving hit‑calling confidence in high‑throughput screens targeting coronavirus proteases.

Low‑DNA‑Affinity Fluorescent Probe Precursor for Live‑Cell Imaging in Antimicrobial Mode‑of‑Action Studies

The predicted 5‑20 fold lower DNA‑binding constant (Kb ~10²‑10³ M⁻¹) relative to hydrazone‑type Schiff bases reduces the likelihood of nuclear staining artifacts during live‑cell imaging of bacterial or fungal cells [1]. Coupled with the benzodioxole moiety's inherent weak autofluorescence, this compound can be further derivatized (e.g., via 2‑chloro substitution) with fluorescent tags such as BODIPY or dansyl to create imaging probes that report on sub‑cellular localization without the strong DNA intercalation background that plagues hydrazone‑based probes [2].

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